molecular formula C19H12N4O3S B11144884 (5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11144884
M. Wt: 376.4 g/mol
InChI Key: HEVACRSCSMPJNB-NJAVVXAXSA-N
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Description

The compound (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, along with nitrophenyl and phenylethenyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core structure.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of automated reactors can minimize human error and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl and phenylethenyl groups allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the triazolothiazole core can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(4-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .

Properties

Molecular Formula

C19H12N4O3S

Molecular Weight

376.4 g/mol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H12N4O3S/c24-18-16(12-14-6-9-15(10-7-14)23(25)26)27-19-20-17(21-22(18)19)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12-

InChI Key

HEVACRSCSMPJNB-NJAVVXAXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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